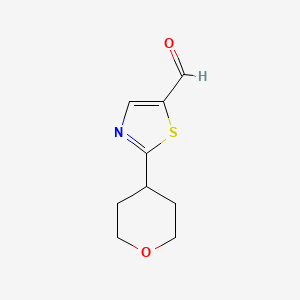

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde

Descripción

El 5-Formil-2-(tetrahidro-2H-piran-4-il)tiazol es un compuesto orgánico que presenta un anillo de tiazol sustituido con un grupo tetrahidropirano y un grupo funcional aldehído

Propiedades

Fórmula molecular |

C9H11NO2S |

|---|---|

Peso molecular |

197.26 g/mol |

Nombre IUPAC |

2-(oxan-4-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H11NO2S/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |

Clave InChI |

CFIPSIKTZFWLMY-UHFFFAOYSA-N |

SMILES canónico |

C1COCCC1C2=NC=C(S2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 5-Formil-2-(tetrahidro-2H-piran-4-il)tiazol típicamente implica la reacción de derivados de tetrahidropirano con precursores de tiazol. Un método común incluye el uso de hidruro de litio y aluminio (LiAlH4) como agente reductor en disolvente de tetrahidrofurano (THF). La reacción se lleva a cabo bajo una atmósfera inerte, como argón, a bajas temperaturas (0 °C) para garantizar la estabilidad de los intermedios .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se logra mediante técnicas como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 5-Formil-2-(tetrahidro-2H-piran-4-il)tiazol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo aldehído se puede oxidar para formar ácidos carboxílicos.

Reducción: El grupo aldehído se puede reducir para formar alcoholes.

Sustitución: El anillo de tiazol puede sufrir reacciones de sustitución electrófila y nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo) y nucleófilos (por ejemplo, aminas) en condiciones apropiadas.

Principales Productos Formados

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversos derivados de tiazol sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells. Its structural features allow it to interact with biological targets, potentially modulating enzyme activity or receptor interactions. For instance, it has been shown to influence signaling pathways related to cell proliferation and apoptosis, which are critical in cancer treatment strategies.

Other Biological Activities

Beyond antimicrobial and anticancer effects, the compound may also exhibit anticonvulsant and anti-inflammatory properties. Its ability to interact with various biomolecules suggests potential therapeutic benefits in inflammatory conditions.

Organic Synthesis Applications

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization reactions, making it a valuable building block in organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thiazole derivatives, 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde demonstrated potent activity against multiple pathogens, establishing its potential as an antimicrobial agent.

Research on Anticancer Mechanisms

Another study focused on the compound's ability to inhibit cancer cell proliferation through modulation of specific signaling pathways. The findings suggested that it could serve as a lead compound for developing new anticancer therapies .

Mecanismo De Acción

El mecanismo de acción del 5-Formil-2-(tetrahidro-2H-piran-4-il)tiazol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir la integridad de la membrana celular de los microorganismos. Además, sus efectos anticonvulsivos están relacionados con su interacción con receptores de neurotransmisores y canales iónicos en el sistema nervioso .

Comparación Con Compuestos Similares

Compuestos Similares

2-(Tetrahidro-2H-piran-4-il)tiazol-5-amina: Estructura similar, pero con un grupo amino en lugar de un aldehído.

2-Tiazolcarboxaldehído: Carece del grupo tetrahidropirano, pero tiene un anillo de tiazol similar con un grupo aldehído.

Singularidad

El 5-Formil-2-(tetrahidro-2H-piran-4-il)tiazol es único debido a la presencia de los grupos tetrahidropirano y tiazol, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.

Actividad Biológica

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the tetrahydropyran moiety may enhance its solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

The biological activities associated with thiazole derivatives include:

- Antimicrobial Activity : Thiazoles are often explored for their potential as antimicrobial agents. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against various pathogens.

- Antitumor Activity : Thiazole derivatives, including those with aldehyde groups, have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the interaction with cellular targets leading to apoptosis.

- Anticonvulsant Activity : Some thiazole compounds exhibit anticonvulsant properties, making them candidates for epilepsy treatment.

The biological activity of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde can be attributed to several mechanisms:

- Formation of Schiff Bases : The aldehyde group can react with amino groups in proteins, forming Schiff bases that may alter enzyme activities or receptor interactions.

- Electrophilic Interactions : The thiazole ring can participate in electrophilic substitution reactions, affecting various cellular processes.

- Inhibition of Key Enzymes : Thiazoles have been shown to inhibit specific enzymes involved in critical metabolic pathways, contributing to their antitumor and antimicrobial effects.

Antimicrobial Activity

A study evaluated various thiazole derivatives against Staphylococcus aureus. The results indicated that certain modifications led to significant antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 1.0 µg/mL depending on the structural variations made to the thiazole core .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| A | 0.1 | S. aureus |

| B | 0.5 | E. coli |

| C | 1.0 | P. aeruginosa |

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., MCF-7, HepG2) revealed that compounds similar to 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde exhibited IC50 values below 10 µM, indicating significant cytotoxicity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 8.5 | MCF-7 |

| E | 9.2 | HepG2 |

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole derivatives, with some compounds showing protective indices greater than 9 when tested in animal models .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| F | 18.4 | 170.2 | 9.2 |

Q & A

Q. What are the standard synthetic routes for 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions involving thiazole precursors and tetrahydro-2H-pyran derivatives. A common approach involves the Vilsmeier–Haack reaction for introducing the aldehyde group at the 5-position of the thiazole ring. Key steps include cyclocondensation of thioureas with α-halo ketones and subsequent functionalization of the tetrahydro-2H-pyran moiety. Reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., ionic liquids like [TMDPH2]²⁺[SO4]²⁻) significantly impact yields. For instance, ionic liquid catalysts reduce reaction times by 30–40% compared to thermal methods .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Purity is assessed via HPLC (≥98% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H NMR reveals characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm) and pyran ring protons (δ 3.5–4.5 ppm).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O aldehyde) and 1600–1650 cm⁻¹ (C=N thiazole) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 211.3 (calculated for C₉H₁₁NO₃S) validate the molecular formula .

Q. What are the primary challenges in isolating intermediates during synthesis?

Intermediates such as 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde often exhibit instability due to reactive aldehyde groups. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended for purification. Contamination by regioisomers (e.g., 4- vs. 5-substituted thiazoles) requires gradient elution and fractional crystallization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like cyclocondensation. For example, the Gibbs free energy (ΔG‡) for thiazole ring formation is reduced by 12–15 kcal/mol when using polar aprotic solvents (e.g., DMF vs. toluene). DFT also aids in designing regioselective catalysts by modeling electronic effects of substituents on the pyran ring .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts (e.g., aldehyde proton splitting in DMSO vs. CDCl₃) are addressed by solvent standardization and 2D NMR (COSY, HSQC). For conflicting mass spectrometry results (e.g., fragmentation patterns), high-resolution MS (HRMS) with ±5 ppm accuracy resolves ambiguities. Cross-validation with X-ray crystallography (e.g., unit cell parameters a = 7.8 Å, b = 10.2 Å for crystalline derivatives) provides definitive structural proof .

Q. How do steric and electronic effects of substituents on the pyran ring influence biological activity?

Electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyran ring enhance electrophilicity of the aldehyde, improving reactivity in Schiff base formation. Conversely, bulky substituents (e.g., -Ph) reduce binding affinity to enzymatic targets (e.g., IC₅₀ increases from 0.8 µM to 5.2 µM). Structure-activity relationship (SAR) studies using Hammett constants (σ) quantify these effects .

Q. What mechanistic insights explain unexpected byproducts in large-scale syntheses?

Side reactions like over-oxidation of the aldehyde to carboxylic acids (5–10% yield loss) arise from prolonged exposure to oxidizing agents (e.g., KMnO₄). Mechanistic studies using isotopic labeling (¹⁸O tracing) confirm water as the oxygen source. Mitigation involves stoichiometric control of oxidants and inert atmosphere conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.